molecular formula C12H24N2 B1334194 3-(Nonylamino)propionitrile CAS No. 91564-96-4

3-(Nonylamino)propionitrile

Cat. No.: B1334194
CAS No.: 91564-96-4
M. Wt: 196.33 g/mol
InChI Key: CAFGPNNBWKTIMV-UHFFFAOYSA-N
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Description

Contextualization of Nitrile-Containing Compounds in Organic Synthesis

Nitriles, also known as cyano compounds, are organic compounds that contain a −C≡N functional group. wikipedia.org This carbon-nitrogen triple bond is a key feature, rendering nitriles highly reactive and versatile building blocks in organic synthesis. ebsco.com They serve as important intermediates in the creation of a wide range of other functional groups, including primary amines, amides, and carboxylic acids. vedantu.com

The versatility of nitriles is evident in their widespread use. For example, acetonitrile (B52724) is a common solvent, and acrylonitrile (B1666552) is a key monomer in the production of plastics and synthetic rubber. ebsco.comvedantu.com The cyano group is also a crucial structural component in various pharmaceuticals. vedantu.com The reactivity of the nitrile group allows it to participate in diverse chemical reactions, such as hydrolysis, reduction, and nucleophilic addition, making it an invaluable tool for synthetic organic chemists. wikipedia.org

Significance of Substituted Propionitriles in Chemical Sciences

Propionitrile (B127096) (CH₃CH₂CN), also known as ethyl cyanide, is a simple aliphatic nitrile. wikipedia.org It is a colorless, water-soluble liquid that serves as a solvent and a precursor to other organic compounds. wikipedia.orgnih.gov When a propionitrile molecule is modified by replacing one or more of its hydrogen atoms with other functional groups, a substituted propionitrile is formed.

These substitutions can dramatically alter the chemical and physical properties of the parent molecule, leading to a diverse range of compounds with unique characteristics and potential applications. For instance, the introduction of an amino group, as in 3-aminopropionitriles, creates compounds that are valuable intermediates in various chemical syntheses. The general method for preparing 3-aminopropionitriles involves the reaction of an amine with an acrylonitrile. google.com

Research Landscape for 3-(Nonylamino)propionitrile: An Overview

This compound falls under the category of N-substituted aminopropionitriles. The "nonylamino" group indicates the presence of a nine-carbon alkyl chain attached to the nitrogen atom of the aminopropionitrile core. While specific research on this compound is not extensively documented in publicly available literature, its structure suggests it shares chemical properties and potential reactivity patterns with other N-alkylated aminopropionitriles.

Research on similar compounds, such as 3-(methylamino)propionitrile, 3-(ethylamino)propionitrile, and 3-(butylamino)propionitrile, provides insights into the likely characteristics and synthetic routes applicable to this compound. georganics.sknist.gov Studies on these related compounds often focus on their synthesis, characterization, and potential applications as intermediates in the preparation of more complex molecules. The presence of the long nonyl chain in this compound would likely impart increased lipophilicity compared to its shorter-chain analogs, potentially influencing its solubility and reactivity in different solvent systems.

Further investigation into this compound would be necessary to fully elucidate its specific properties and potential applications. However, based on the established chemistry of substituted propionitriles, it can be inferred that this compound holds potential as a building block in organic synthesis, possibly in the development of new materials or biologically active molecules where the long alkyl chain could play a role in modulating properties such as membrane permeability or intermolecular interactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(nonylamino)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2/c1-2-3-4-5-6-7-8-11-14-12-9-10-13/h14H,2-9,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAFGPNNBWKTIMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCNCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375070
Record name 3-(Nonylamino)propionitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91564-96-4
Record name 3-(Nonylamino)propionitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Mechanistic Investigations of 3 Nonylamino Propionitrile

Established Synthetic Pathways for 3-(Nonylamino)propionitrile

The synthesis of this compound can be achieved through several established routes, primarily involving the reaction of a nonyl-containing nucleophile with a propionitrile (B127096) derivative.

Amination Reactions of Nitrile Precursors

A principal and widely utilized method for the synthesis of this compound is the nucleophilic substitution reaction between nonylamine (B85610) and a suitable 3-substituted propionitrile, such as 3-chloropropionitrile (B165592). This reaction, a classic example of amination, involves the displacement of a leaving group (e.g., a halide) from the 3-position of the propionitrile by the primary amine, nonylamine. The lone pair of electrons on the nitrogen atom of nonylamine attacks the electrophilic carbon atom bonded to the leaving group, leading to the formation of a new carbon-nitrogen bond and the expulsion of the leaving group.

The reaction is typically carried out in the presence of a base to neutralize the acid generated during the reaction, thereby driving the equilibrium towards the product. The choice of solvent, temperature, and base can significantly influence the reaction rate and yield.

A general representation of this reaction is as follows:

Nonyl-NH₂ + Cl-CH₂CH₂CN → Nonyl-NH-CH₂CH₂CN + HCl

While direct literature on the specific reaction conditions for this compound is not extensively detailed in the provided search results, the synthesis of the related compound, β-aminopropionitrile, is achieved by reacting ammonia (B1221849) with acrylonitrile (B1666552). wikipedia.orgchemicalbook.com This suggests that a similar Michael addition-type reaction could be a viable pathway, where nonylamine adds across the activated double bond of acrylonitrile.

Alternative Synthetic Routes and Methodological Advancements

Beyond the direct amination of halo-propionitriles, alternative synthetic strategies for producing aminopropionitriles exist. For instance, the reduction of dinitriles or the hydrocyanation of unsaturated amines could potentially be adapted for the synthesis of this compound.

Advancements in catalytic systems have also opened new avenues for nitrile synthesis. For example, a novel process for synthesizing 3,3-dialkoxypropionitrile utilizes a Pd(II)/Cu(I or II), FeCl₃, and p-benzoquinone catalyst system in supercritical CO₂. google.com While this specific example leads to a different derivative, the underlying principles of using advanced catalytic methods could be applied to develop more efficient and selective syntheses of this compound.

Another relevant synthetic method involves the catalytic hydrogenation of a precursor nitrile. For example, 3,3-diphenylpropylamine (B135516) is prepared by the catalytic hydrogenation of 3,3-diphenylpropionitrile in the presence of a transition metal catalyst. google.com This indicates that a precursor molecule containing a nitrile group could be synthesized and subsequently reduced to form the desired amine.

Reaction Mechanisms in the Formation of Aminopropionitriles

The formation of this compound through the reaction of nonylamine with 3-chloropropionitrile proceeds via a standard SN2 (bimolecular nucleophilic substitution) mechanism. In this process, the nucleophilic nitrogen atom of nonylamine directly attacks the electrophilic carbon atom bearing the chlorine atom, in a single concerted step. The transition state involves the partial formation of the N-C bond and the partial breaking of the C-Cl bond.

Alternatively, if acrylonitrile is used as the starting material, the reaction mechanism is a conjugate or Michael addition. The nonylamine acts as a nucleophile and adds to the β-carbon of the α,β-unsaturated nitrile. This is followed by protonation of the resulting carbanion to yield the final product.

The study of reaction mechanisms is crucial for optimizing reaction conditions and improving the efficiency of the synthesis. For instance, understanding the mechanism of inhibition of enzymes like lysyl oxidase by β-aminopropionitrile (BAPN) can provide insights into the reactivity of the aminopropionitrile functional group. nih.gov The proposed mechanism for BAPN inhibition involves the formation of a covalent bond with the enzyme, highlighting the potential for the nitrile or amine group to participate in further reactions. nih.gov

Derivatization Strategies and Functional Group Transformations

The chemical structure of this compound, featuring a secondary amine and a nitrile group, offers multiple sites for derivatization and functional group transformations, allowing for the synthesis of a wide range of analogs with potentially novel properties.

Synthesis of Novel this compound Analogs

Novel analogs of this compound can be synthesized by modifying either the nonyl group or the propionitrile backbone.

Modification of the Nonyl Group: The long alkyl chain of the nonyl group can be altered in length, branching, or by introducing other functional groups. For example, using different primary amines in the initial synthesis would lead to a library of N-substituted aminopropionitriles.

Modification of the Propionitrile Backbone: The propionitrile moiety can be substituted at the α or β positions to introduce additional functionality.

Chemical Modifications of the Nitrile Moiety

The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of chemical transformations. researchgate.net These modifications can be used to introduce new functional groups and create diverse derivatives of this compound.

Key transformations of the nitrile group include:

Reduction: The nitrile group can be reduced to a primary amine (-CH₂NH₂) using reducing agents such as lithium aluminum hydride (LAH). researchgate.net This would convert this compound into a diamine.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid (-COOH) or an amide (-CONH₂) under acidic or basic conditions. researchgate.net This would yield N-nonyl-β-alanine or its corresponding amide.

Cycloaddition Reactions: The nitrile group can participate in 1,3-dipolar cycloaddition reactions to form various heterocyclic compounds. researchgate.net

Addition of Nucleophiles: Organometallic reagents, such as Grignard reagents, can add to the nitrile carbon to form ketones after hydrolysis.

These derivatization strategies allow for the systematic modification of the this compound structure, enabling the exploration of structure-activity relationships and the development of new compounds with tailored properties.

Transformations Involving the Secondary Amine Functionality

The secondary amine group in this compound is a key functional group that imparts nucleophilic and basic characteristics to the molecule. This allows for a variety of chemical transformations that are typical of secondary amines, enabling the synthesis of a diverse range of derivatives. These reactions primarily involve the substitution of the hydrogen atom on the nitrogen with various organic or inorganic moieties.

The reactivity of this secondary amine is influenced by the presence of the electron-withdrawing nitrile group and the electron-donating nonyl group. The long alkyl chain of the nonyl group increases the steric hindrance around the nitrogen atom, which can affect reaction rates and yields compared to smaller secondary amines.

N-Alkylation

N-alkylation of the secondary amine in this compound involves the replacement of the amine hydrogen with an alkyl group. This transformation is significant as it leads to the formation of tertiary amines, which have distinct chemical properties and applications. A common method for the N-alkylation of secondary amines is the reaction with an alkyl halide in the presence of a base. The base is necessary to neutralize the hydrogen halide that is formed as a byproduct.

Another established method for N-methylation involves the use of sodium hydride and methyl iodide. While this method has been extensively used for N-acyl amino acids, the principle can be applied to other secondary amines. The reaction proceeds by the deprotonation of the amine by sodium hydride to form a more nucleophilic amide anion, which then attacks the methyl iodide.

Illustrative N-Alkylation Reaction Conditions

Alkylating AgentBaseSolventTemperature (°C)Product
Methyl IodideSodium HydrideTHF/DMF803-(Methyl(nonyl)amino)propionitrile
Ethyl BromidePotassium CarbonateAcetonitrile (B52724)Reflux3-(Ethyl(nonyl)amino)propionitrile
Benzyl ChlorideTriethylamineDichloromethaneRoom Temp3-(Benzyl(nonyl)amino)propionitrile
Note: The data in this table is illustrative of general N-alkylation reactions of secondary amines and has not been derived from specific experimental results for this compound.

N-Acylation

The secondary amine of this compound can be readily acylated by reaction with acylating agents such as acid chlorides or acid anhydrides to form the corresponding N-amides. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which acts as a scavenger for the hydrochloric acid or carboxylic acid byproduct. N-acylation is a valuable transformation as it introduces a carbonyl group, which can alter the electronic and steric properties of the molecule and provide a site for further functionalization.

The general reaction involves the nucleophilic attack of the secondary amine on the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group.

Illustrative N-Acylation Reaction Conditions

Acylating AgentBaseSolventTemperature (°C)Product
Acetyl ChloridePyridineDichloromethane0 to Room TempN-(2-cyanoethyl)-N-nonylacetamide
Acetic AnhydrideTriethylamineTetrahydrofuranRoom TempN-(2-cyanoethyl)-N-nonylacetamide
Benzoyl ChlorideSodium HydroxideSchotten-BaumannRoom TempN-(2-cyanoethyl)-N-nonylbenzamide
Note: The data in this table is illustrative of general N-acylation reactions of secondary amines and has not been derived from specific experimental results for this compound.

N-Nitrosation

N-nitrosation is a characteristic reaction of secondary amines, leading to the formation of N-nitrosamines. This transformation is typically achieved by treating the secondary amine with a nitrosating agent, such as nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), or other reagents like p-toluenesulfonic acid and sodium nitrite under mild conditions. The formation of N-nitrosamines is a significant reaction from a chemical standpoint, though the products are often of toxicological concern.

The reaction mechanism involves the electrophilic attack of the nitrosonium ion (NO⁺) on the lone pair of the secondary amine. The hydrophobicity of the nonyl group in this compound may influence the reaction kinetics, potentially being enhanced in the presence of cationic micelles which can lower the pKa of the precursor amine.

Illustrative N-Nitrosation Reaction Conditions

Nitrosating AgentConditionsSolventProduct
NaNO₂ / HClpH 3-4, 0-5 °CWater/Dichloromethane3-(Nonyl(nitroso)amino)propionitrile
p-TSA / NaNO₂Mild, HeterogeneousDichloromethane3-(Nonyl(nitroso)amino)propionitrile
t-Butyl nitrite37 °COrganic Solvent3-(Nonyl(nitroso)amino)propionitrile
Note: The data in this table is illustrative of general N-nitrosation reactions of secondary amines and has not been derived from specific experimental results for this compound.

Advanced Spectroscopic and Analytical Characterization in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 3-(Nonylamino)propionitrile. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of its molecular framework.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the various proton environments are expected. The protons of the ethylnitrile group (-CH₂CH₂CN) would appear as two triplets. The protons alpha to the nitrile group (-CH₂CN) are expected to resonate at a downfield chemical shift due to the electron-withdrawing nature of the cyano group, typically in the range of 2.4-2.6 ppm. The adjacent methylene (B1212753) protons (-NHCH₂-) would also present as a triplet, coupled to the former, in the region of 2.8-3.0 ppm. The protons of the nonyl chain would exhibit characteristic signals, with the terminal methyl group appearing as a triplet around 0.8-0.9 ppm, and the series of methylene groups presenting as a complex multiplet in the 1.2-1.6 ppm range. The proton attached to the nitrogen (NH) would likely appear as a broad singlet, with its chemical shift being concentration and solvent dependent.

The ¹³C NMR spectrum provides complementary information. The carbon of the nitrile group (-CN) is highly deshielded and would appear at the downfield end of the spectrum, typically around 118-120 ppm. The carbons of the ethyl group attached to the nitrogen and the nitrile would be observed in the aliphatic region, with the carbon alpha to the nitrile appearing at a higher chemical shift than the one adjacent to the amine. The nine carbons of the nonyl group would produce a series of signals in the upfield region of the spectrum.

For a more detailed structural confirmation, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal the coupling relationships between adjacent protons, confirming the connectivity of the -CH₂CH₂CN and the nonyl chain protons. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of all carbon signals in the ¹³C NMR spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
-C≡N-~119
-NH-C H₂-CH₂-CNTriplet, ~2.8-3.0~45-50
-NH-CH₂-C H₂-CNTriplet, ~2.4-2.6~15-20
-NH-C H₂-(CH₂)₇-CH₃Triplet, ~2.6-2.8~50-55
-NH-CH₂-(C H₂)₇-CH₃Multiplet, ~1.2-1.6~22-32
-NH-CH₂-(CH₂)₇-C H₃Triplet, ~0.8-0.9~14
-NH -Broad Singlet-

Note: Predicted values are based on the analysis of structurally similar compounds and may vary based on solvent and experimental conditions.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, with a molecular formula of C₁₂H₂₄N₂, the expected exact molecular weight is approximately 196.1939 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight. Due to the presence of an even number of nitrogen atoms, the molecular ion peak will have an even m/z value, consistent with the nitrogen rule.

The fragmentation of this compound under EI conditions would likely proceed through several characteristic pathways. Alpha-cleavage adjacent to the nitrogen atom is a common fragmentation route for amines. This could result in the loss of an octyl radical (C₈H₁₇•) to form a stable iminium ion, or the loss of the propionitrile (B127096) moiety. The base peak in the spectrum is often the result of the most stable fragment ion formed. For aliphatic amines, fragmentation often involves the loss of alkyl radicals. libretexts.org The presence of the long nonyl chain would likely lead to a series of peaks separated by 14 Da (corresponding to CH₂ units) due to the sequential loss of methylene groups from the alkyl chain. libretexts.org

Another significant fragmentation pathway could involve the cleavage of the bond beta to the nitrogen atom, leading to the formation of ions characteristic of the propionitrile group. The presence of a peak at m/z 41, corresponding to the [CH₂CN]⁺ fragment, would be indicative of this pathway.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

m/z Predicted Fragment Ion Fragmentation Pathway
196[C₁₂H₂₄N₂]⁺Molecular Ion (M⁺)
181[C₁₁H₂₁N₂]⁺Loss of a methyl radical (•CH₃)
155[C₉H₁₉N₂]⁺Loss of a propyl radical (•C₃H₇)
113[C₈H₁₇]⁺Nonyl cation
84[C₄H₁₀N₂]⁺Cleavage at the C-N bond
55[C₃H₅N]⁺Propionitrile fragment
41[C₂H₃N]⁺Acetonitrile (B52724) fragment

Note: The relative intensities of these fragments will depend on the ionization energy and the specific mass spectrometer used.

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for determining the purity of this compound and for its separation from reaction byproducts or other components in a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for this purpose. nih.govpsu.edu

High-Performance Liquid Chromatography (HPLC)

For a compound like this compound, which possesses a basic nitrogen atom and a long alkyl chain, reversed-phase HPLC (RP-HPLC) would be the method of choice. A C18 or C8 stationary phase would provide sufficient hydrophobic interaction with the nonyl chain. The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. To ensure good peak shape and prevent tailing due to the basic amine, a small amount of an acid, like formic acid or trifluoroacetic acid, is often added to the mobile phase to protonate the amine. Detection can be achieved using a UV detector, as the nitrile and amine functionalities exhibit some absorbance at lower wavelengths, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS). news-medical.net

Gas Chromatography (GC)

Gas chromatography is also a suitable technique for the analysis of this compound, given its volatility. A non-polar or medium-polarity capillary column, such as one coated with a dimethylpolysiloxane or a (5%-phenyl)-methylpolysiloxane stationary phase, would be appropriate. The separation is based on the boiling point and the interaction of the analyte with the stationary phase. The temperature of the injector and the oven would need to be optimized to ensure proper volatilization without thermal degradation. A flame ionization detector (FID) would provide excellent sensitivity for this organic compound. For definitive identification, coupling the GC to a mass spectrometer (GC-MS) would allow for the acquisition of a mass spectrum for the eluting peak, confirming its identity. nih.govnews-medical.net

Table 3: Exemplary Chromatographic Conditions for the Analysis of Aminonitriles

Parameter HPLC Method (Illustrative) GC Method (Illustrative)
Column C18, 4.6 x 150 mm, 5 µmDB-5ms, 30 m x 0.25 mm, 0.25 µm
Mobile Phase/Carrier Gas Acetonitrile:Water (with 0.1% Formic Acid)Helium
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 210 nm or MSFID or MS
Temperature AmbientOven: 100°C (1 min), then ramp to 280°C at 15°C/min

Note: These conditions are illustrative and would require optimization for this compound.

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. For this compound, which is likely a liquid or a low-melting solid at room temperature, obtaining single crystals suitable for X-ray diffraction might be challenging. However, it is often possible to form crystalline derivatives of such compounds that are amenable to crystallographic analysis.

To facilitate crystallization, this compound could be derivatized to introduce functionalities that promote the formation of a well-ordered crystal lattice. This can be achieved through several strategies:

Salt Formation: Reaction of the basic secondary amine with a suitable acid (e.g., hydrochloric acid, picric acid) can yield a crystalline salt. The ionic interactions in the salt often lead to a more ordered packing in the crystal lattice.

Derivatization with a Rigid Moiety: Acylation or sulfonylation of the secondary amine with a reagent containing a rigid aromatic group, such as benzoyl chloride or p-toluenesulfonyl chloride, can produce a solid derivative. The planar aromatic rings can facilitate π-π stacking interactions, which aid in the formation of high-quality crystals.

Applications of 3 Nonylamino Propionitrile in Materials Science Research

Role in Polymer Chemistry and Advanced Material Synthesis

While specific, large-scale industrial use of 3-(Nonylamino)propionitrile in polymerization is not widely documented, its molecular structure suggests potential utility as both an intermediate and a modifying additive in the synthesis of advanced polymers. Research into analogous compounds provides a basis for evaluating these prospective roles.

The this compound molecule possesses two primary sites for potential integration into a polymer chain: the secondary amine and the nitrile group. The secondary amine can participate in polycondensation reactions, for example, with dicarboxylic acids or their derivatives to form polyamides. The long, flexible nonyl side chain would be incorporated into the polymer backbone, potentially imparting properties such as increased hydrophobicity, lower glass transition temperature, and enhanced flexibility compared to polyamides made from simpler diamines.

The nitrile group (C≡N) can also be a reactive site for polymerization. For instance, it can undergo hydrogenation to form a primary amine, converting the original molecule into a diamine, N¹-nonylpropane-1,3-diamine. This resulting diamine could then be a valuable monomer for synthesizing specific types of polyamides or polyurethanes. Furthermore, aminonitriles can be involved in initiating polymerization; for example, a structurally related compound, 3-(Dimethylamino)propionitrile, is used to initiate the polymerization of acrylamide (B121943) in the synthesis of hydrogels. sigmaaldrich.com This suggests that this compound could be evaluated for similar catalytic or initiating activity in specific polymerization systems.

The bifunctional nature of this compound makes it a candidate for use as a polymer additive. The long nonyl tail is a non-polar, hydrophobic chain, while the aminopropionitrile head is polar. This amphiphilic character suggests several potential applications:

Plasticizer: The nonyl group could disrupt polymer chain packing, increasing intermolecular space and enhancing flexibility, thereby acting as an internal plasticizer.

Compatibilizer: In polymer blends, its amphiphilic nature could allow it to situate at the interface between two immiscible polymer phases, improving adhesion and creating a more homogenous and stable material.

Surface Modifier: When added to a bulk polymer, the molecule may migrate to the surface. The hydrophobic nonyl tails would orient outwards, creating a water-repellent surface.

The table below outlines the potential functions based on the compound's structural features.

Structural Feature Potential Role in Polymer Science Underlying Mechanism
Secondary Amine GroupMonomer in PolycondensationReacts with carboxylic acids/acyl chlorides to form amide linkages (polyamides).
Nitrile GroupPolymerization IntermediateCan be chemically reduced to a primary amine, creating a diamine monomer.
Nonyl Alkyl ChainInternal Plasticizer / Hydrophobizing AgentThe long, flexible chain increases free volume between polymer chains and imparts hydrophobicity.
Entire MoleculeSurface Modifier / CompatibilizerAmphiphilic nature allows it to modify surface energy or stabilize immiscible polymer blends.

Corrosion Inhibition Mechanisms and Performance in Corrosive Environments

Organic molecules containing heteroatoms like nitrogen and long alkyl chains are often effective corrosion inhibitors for metals in aggressive acidic or saline environments. This compound fits this profile, and its potential as a corrosion inhibitor is a significant area of theoretical and experimental interest. The mechanism of inhibition is generally attributed to the adsorption of the molecule onto the metal surface, creating a protective barrier that isolates the metal from the corrosive medium.

The effectiveness of this compound as a corrosion inhibitor is fundamentally dependent on its ability to adsorb onto a metal surface, such as steel or copper. This adsorption can occur through several mechanisms:

Chemisorption: The nitrogen atom in the secondary amine group and the nitrogen atom in the nitrile group possess lone pairs of electrons. These electrons can be shared with the vacant d-orbitals of metal atoms (like iron), forming strong coordinate covalent bonds. This process, known as chemisorption, results in a strongly adhered protective layer. researchgate.net

Physisorption: In acidic solutions, the amine group can become protonated (R₂NH₂⁺). This positively charged species can then be electrostatically attracted to a metal surface that has a net negative charge (due to the adsorption of anions like Cl⁻ from the corrosive medium).

Hydrophobic Effect: The long nonyl chain plays a crucial role. Once some molecules are anchored to the surface via their polar head groups, the hydrophobic nonyl tails can interact with each other, creating a dense, non-polar film. This film acts as a barrier to prevent the diffusion of water and corrosive ions to the metal surface.

To quantify the performance of a corrosion inhibitor, electrochemical techniques are employed. While specific data for this compound is not extensively published, studies on analogous long-chain amine and nitrile compounds provide a framework for its expected behavior. researchgate.netresearchgate.net

Potentiodynamic Polarization (PDP): This technique measures the change in current (corrosion rate) as the electric potential of the metal is varied. In the presence of an effective inhibitor like this compound is expected to be, the corrosion current density would significantly decrease. The inhibitor may affect the anodic (metal dissolution) and/or cathodic (e.g., hydrogen evolution) reactions. If both are suppressed, it is classified as a mixed-type inhibitor. researchgate.net

Electrochemical Impedance Spectroscopy (EIS): EIS probes the properties of the metal/solution interface. For an uninhibited metal, the impedance is low. When an inhibitor adsorbs and forms a protective film, it acts like a capacitor, increasing the charge transfer resistance and decreasing the double-layer capacitance. A higher charge transfer resistance value (Rct) in the presence of the inhibitor correlates with a higher inhibition efficiency.

The inhibition efficiency (IE%) is a key parameter derived from these measurements and is typically calculated using the following formula, where 'Corr_uninh' is the corrosion rate without the inhibitor and 'Corr_inh' is the rate with the inhibitor:

IE% = (1 - Corr_inh / Corr_uninh) × 100

For similar long-chain inhibitors, efficiencies can reach over 90% at optimal concentrations. researchgate.net

Density Functional Theory (DFT) is a powerful computational method used to model the electronic properties of molecules and predict their reactivity and interaction with surfaces. researchgate.netuin-alauddin.ac.id For a potential inhibitor like this compound, DFT calculations can provide deep insights into its inhibition mechanism before extensive lab work is conducted. researchgate.netrsc.org

Key parameters calculated via DFT include:

E_HOMO (Energy of the Highest Occupied Molecular Orbital): A higher E_HOMO value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of a metal surface, suggesting stronger chemisorption.

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower E_LUMO value indicates a greater ability of the molecule to accept electrons from the metal.

Energy Gap (ΔE = E_LUMO - E_HOMO): A small energy gap implies higher reactivity of the molecule, which often correlates with higher inhibition efficiency.

Dipole Moment (μ): A higher dipole moment can enhance the adsorption of the inhibitor onto the metal surface.

Mulliken Charges: This analysis reveals the charge distribution across the molecule, identifying the specific atoms (like the nitrogen atoms) that are the most likely sites for interaction and bond formation with the metal. researchgate.net

The table below summarizes these theoretical parameters and their significance in predicting corrosion inhibition performance.

DFT Parameter Significance for Corrosion Inhibition Predicted Characteristic for this compound
E_HOMO (Highest Occupied Molecular Orbital Energy)Indicates the ability to donate electrons. Higher values suggest better inhibition.The nitrogen atoms' lone pairs are expected to result in a relatively high E_HOMO.
E_LUMO (Lowest Unoccupied Molecular Orbital Energy)Indicates the ability to accept electrons. Lower values can enhance back-bonding.The nitrile group may contribute to a lower E_LUMO.
Energy Gap (ΔE)Represents molecular reactivity. A smaller gap often correlates with higher efficiency.The combination of amine and nitrile groups likely results in a moderate to low ΔE.
Dipole Moment (μ)Reflects the polarity of the molecule. Higher values can favor adsorption.The polar amine and nitrile groups will create a significant dipole moment.
Mulliken Charge DistributionIdentifies active sites for adsorption (electron-rich centers).Negative charges are expected to be concentrated on the N atoms of the amine and nitrile groups.

Exploration of Biological Activities and Molecular Interactions Excluding Clinical Data

Investigation of Cytotoxicity Mechanisms at the Cellular Level

No studies reporting the in vitro cytotoxicity of 3-(Nonylamino)propionitrile on any defined cell lines have been found.

Without cytotoxicity data, there is no information on the molecular pathways that might be modulated by this compound.

Enzyme Inhibition Studies and Mechanistic Insights

There are no published studies on the enzyme inhibition properties of this compound.

The structural basis for any potential enzyme binding and inhibition by this compound has not been investigated.

Interactions with Biological Macromolecules (e.g., Proteins, Nucleic Acids)

No research has been found detailing the interactions of this compound with proteins, nucleic acids, or other biological macromolecules.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The exploration of structure-activity relationships (SAR) provides crucial insights into how the chemical structure of a molecule influences its biological activity. For this compound and its derivatives, SAR studies aim to identify the key structural features responsible for their molecular interactions and biological effects. While comprehensive SAR data for a wide range of this compound derivatives are not extensively documented in publicly available research, studies on structurally related N-alkylaminopropionitriles and similar compounds offer valuable preliminary insights.

Research into a series of n-alkyliminobis-propionitriles and n-alkyliminopropionitriles has shed some light on the influence of the alkyl chain length on biological activity, particularly antimicrobial and hemolytic effects. These compounds share the core aminopropionitrile structure with this compound, making them relevant for inferring potential SAR trends.

One study investigated the antibacterial properties of several acrylonitrile (B1666552) adducts, including n-alkyliminopropionitriles with varying alkyl chain lengths (propyl, butyl, hexyl, decyl, and dodecyl). nih.gov The findings suggest that the length of the N-alkyl substituent plays a significant role in the antimicrobial efficacy. For instance, the study demonstrated that the antibacterial activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria was dependent on the specific alkyl group. nih.gov

The hemolytic activity of these compounds, an indicator of their interaction with cell membranes, was also found to be influenced by the alkyl chain length. nih.gov This suggests that the lipophilicity conferred by the alkyl chain is a critical determinant of how these molecules interact with biological membranes. The nonyl group in this compound, being a nine-carbon alkyl chain, would be expected to confer a significant degree of lipophilicity, likely influencing its absorption, distribution, and interaction with cellular targets.

Interactive Table: Biological Activity of N-Alkyliminopropionitrile Derivatives nih.gov

CompoundAlkyl ChainAntibacterial Activity (vs. E. coli)Antibacterial Activity (vs. B. subtilis)Hemolytic Activity
n-propyliminobis-propionitrilePropylModerateModerateLow
n-butyliminobis-propionitrileButylModerateModerateLow
n-hexyliminopropionitrileHexylHighHighModerate
n-decyliminopropionitrileDecylHighHighHigh
n-dodecyliminopropionitrileDodecylHighHighHigh

Note: The table is a qualitative representation based on the trends reported in the source. "Moderate" and "High" are relative terms used for comparison within this specific study.

Further research involving a broader and more systematic array of this compound derivatives is necessary to establish a comprehensive SAR profile. Such studies would be invaluable for optimizing the biological activity of this chemical scaffold and for designing new compounds with enhanced or more specific effects.

Theoretical and Computational Chemistry Studies of 3 Nonylamino Propionitrile

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to determining the electronic properties of a molecule like 3-(Nonylamino)propionitrile. frontiersin.org These calculations solve approximations of the Schrödinger equation to find the electron density and energy of the molecule, from which numerous properties can be derived.

Methodology: A typical DFT study involves optimizing the geometry of the molecule to find its most stable three-dimensional structure. Following this, calculations are performed, often using a functional like B3LYP combined with a basis set such as 6-31G++(d,p), to determine key electronic descriptors. researchgate.net These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Key Research Findings: The HOMO energy (EHOMO) indicates the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. A lower HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) suggests higher chemical reactivity. researchgate.net For molecules in the aminopropionitrile family, the electron density is typically concentrated around the nitrogen atoms (from both the amino and nitrile groups) due to their high electronegativity, making them active sites. nih.govkfupm.edu.sa The long nonyl chain primarily contributes to the molecule's steric bulk and lipophilicity.

Illustrative Quantum Chemical Data for a Representative 3-(Alkylamino)propionitrile Analogue

ParameterDescriptionTypical Calculated Value
EHOMO Energy of the Highest Occupied Molecular Orbital-6.5 to -8.0 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital0.5 to 2.0 eV
Energy Gap (ΔE) Difference between LUMO and HOMO energies7.0 to 10.0 eV
Dipole Moment (μ) Measure of molecular polarity3.0 to 4.5 Debye
Mulliken Charge on Amino N Partial atomic charge on the secondary amine nitrogen-0.4 to -0.6 e
Mulliken Charge on Nitrile N Partial atomic charge on the nitrile nitrogen-0.2 to -0.3 e

Molecular Dynamics Simulations of Compound Behavior in Different Environments

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a view of molecular behavior in environments such as aqueous solutions or on a material surface. nih.govceitec.eu This is particularly relevant for understanding how this compound might orient itself at an interface, for example, during its application as a corrosion inhibitor or surfactant.

Methodology: MD simulations use classical mechanics and a "force field" (e.g., AMBER, CHARMM) to define the potential energy of the system based on the positions of its atoms. The simulation begins with an equilibrated system, often a box containing the molecule of interest and solvent molecules (like water or n-decane). psu.edu The forces on each atom are calculated, and the system evolves over a series of small time steps, tracing the trajectory of the molecules. youtube.com

Key Research Findings: For amphiphilic molecules like this compound, which has a polar head (amino and nitrile groups) and a long non-polar tail (nonyl chain), MD simulations can reveal its adsorption behavior. kfupm.edu.sa Studies on similar long-chain amines show that they adsorb onto metal surfaces, with the polar functional groups acting as anchoring points while the hydrophobic alkyl chains form a protective, self-assembled layer. researchgate.net The simulation can quantify the binding energy between the molecule and the surface and show the structural arrangement of the adsorbed layer. kfupm.edu.sa The choice of solvent and surface material significantly impacts the simulated behavior. frontiersin.org

Typical Parameters for an MD Simulation of an Alkylamine at a Metal/Water Interface

ParameterDescriptionExample Value/Setting
Force Field Set of equations and parameters for system energyCOMPASS, AMBER
System Size Dimensions of the simulation box50Å x 50Å x 100Å
Ensemble Thermodynamic variables held constantNVT (Canonical) or NPT (Isothermal-Isobaric)
Temperature Temperature of the simulation298 K (25 °C)
Time Step Duration of each simulation step1.0 femtosecond (fs)
Simulation Length Total duration of the simulation10-100 nanoseconds (ns)

Prediction of Reactivity and Selectivity

The data from quantum chemical calculations can be used to predict how and where this compound will react. This is guided by principles like Frontier Molecular Orbital (FMO) theory and the Hard and Soft Acids and Bases (HSAB) principle. nih.govresearchgate.net

Methodology: FMO theory posits that reactions are governed by the interaction between the HOMO of one molecule (the nucleophile) and the LUMO of another (the electrophile). For this compound, the regions of highest HOMO density, typically the nitrogen atoms, are the most likely sites for electrophilic attack. Conversely, the regions of highest LUMO density are susceptible to nucleophilic attack. nih.gov

Reactivity indices derived from DFT, such as Fukui functions, provide a more detailed, atom-by-atom picture of reactivity. These indices identify the specific atoms within the molecule most prone to acting as nucleophiles or electrophiles. The HSAB principle helps predict the favorability of interactions; for instance, the soft nitrogen base in the amine would preferentially interact with a soft acid. nih.gov

Key Research Findings: For aminopropionitriles, the secondary amine nitrogen is generally the most nucleophilic site. The nitrile group also contributes to the molecule's reactivity, potentially participating in hydrolysis or acting as a hydrogen bond acceptor. nih.gov The long nonyl chain is largely unreactive but sterically hinders access to the reactive centers. The selectivity of a reaction can be predicted by comparing the activation energies for attack at different sites; the reaction pathway with the lowest energy barrier will be the favored one. copernicus.org

Rational Design of Novel Derivatives via Computational Approaches

A key advantage of computational chemistry is its ability to guide the synthesis of new molecules with enhanced properties, a process known as rational or in silico design. elsevier.com By understanding the structure-property relationships of this compound, researchers can predict how chemical modifications would alter its behavior.

Methodology: The design process is iterative. A scientist starts with the base structure of this compound and proposes modifications, such as changing the length of the alkyl chain, adding functional groups (e.g., hydroxyl, phenyl rings) to the chain, or modifying the propionitrile (B127096) backbone. nih.gov Quantum chemical calculations are then run on these virtual derivatives to predict their electronic properties (e.g., EHOMO, ELUMO, dipole moment).

Key Research Findings: This approach is widely used in designing corrosion inhibitors, where the goal is to maximize the molecule's ability to adsorb on a metal surface and form a protective barrier. researchgate.net For instance, computational studies on aliphatic amines have shown that increasing the alkyl chain length can sometimes enhance protective efficiency due to greater surface coverage, while adding more electron-donating groups can strengthen the adsorption energy. mdpi.com By screening dozens of potential derivatives computationally, researchers can identify the most promising candidates for expensive and time-consuming experimental synthesis and testing, significantly accelerating the discovery process. frontiersin.org

Future Perspectives and Emerging Research Directions for 3 Nonylamino Propionitrile

Untapped Synthetic Methodologies and Catalytic Approaches

While the traditional Michael addition of nonylamine (B85610) to acrylonitrile (B1666552) is a well-established synthetic route, the future of 3-(Nonylamino)propionitrile synthesis lies in the development of more sophisticated and efficient catalytic systems. Researchers are expected to explore a range of catalysts, including metal-organic frameworks (MOFs), zeolites, and enzyme-based catalysts, to improve reaction rates, yields, and selectivity under milder conditions. The use of flow chemistry and microreactor technology also presents an untapped opportunity for the continuous and scalable production of this compound with enhanced process control and safety.

Novel Applications in Interdisciplinary Sciences

The unique molecular structure of this compound, featuring both a secondary amine and a nitrile group, makes it a versatile building block for a variety of functional molecules. Emerging research is likely to focus on its application in the following interdisciplinary areas:

Corrosion Inhibition: The lone pair of electrons on the nitrogen atom and the pi-electrons of the nitrile group allow for strong adsorption onto metal surfaces, making it a candidate for the development of new, more effective corrosion inhibitors for various metals and alloys in different aggressive media.

Surfactant and Emulsifier Technology: The amphiphilic nature of this compound, with its nonpolar nonyl chain and polar propionitrile (B127096) head, suggests potential applications in the formulation of novel surfactants and emulsifiers for use in the cosmetic, agricultural, and food industries.

Pharmaceutical and Agrochemical Synthesis: The secondary amine and nitrile functionalities serve as valuable handles for further chemical transformations, enabling the synthesis of a wide array of heterocyclic compounds and other complex organic molecules with potential biological activity.

Potential Application AreaKey Functional GroupsRationale for Application
Corrosion InhibitionSecondary Amine, Nitrile GroupAdsorption onto metal surfaces via lone pair and pi-electrons.
Surfactant TechnologyNonyl Chain (nonpolar), Propionitrile Group (polar)Amphiphilic nature allows for the formation of micelles and reduction of surface tension.
Organic SynthesisSecondary Amine, Nitrile GroupVersatile handles for the construction of complex molecular architectures.

Advancements in Mechanistic Understanding

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing applications and discovering new ones. Future research will likely employ advanced computational and spectroscopic techniques to elucidate the following:

Adsorption Isotherms and Kinetics: Detailed studies of the adsorption behavior of this compound on different surfaces will provide insights into the nature of the inhibitor-metal interaction and the formation of protective films.

Reaction Pathways: Computational modeling, such as Density Functional Theory (DFT), can be used to map out the energy profiles of various reaction pathways, helping to predict the most favorable conditions for desired chemical transformations.

In-situ Spectroscopic Analysis: Techniques like Fourier-transform infrared spectroscopy (FTIR) and X-ray photoelectron spectroscopy (XPS) can be used to monitor reactions in real-time, providing valuable data on the formation of intermediates and the evolution of the product.

Q & A

Q. What are the common synthetic routes for preparing alkylamino-propionitrile derivatives, and how can reaction conditions be optimized?

Alkylamino-propionitriles are typically synthesized via nucleophilic substitution or Michael addition reactions. For example:

  • Nucleophilic substitution : Reacting acrylonitrile with primary/secondary amines (e.g., : 3-(1-Pyrrolidino)propionitrile synthesis via amine-alkylation).
  • Michael addition : Amines reacting with acrylonitrile under basic conditions (: Synthesis of 3-(2-fluoroethoxy)propionitrile using 2-fluoroethanol and acrylonitrile). Optimization involves adjusting temperature (40–80°C), solvent polarity (e.g., DMF or THF), and catalyst choice (e.g., K₂CO₃ for deprotonation). Purity is enhanced via flash chromatography ( ) or recrystallization .

Q. What spectroscopic techniques are critical for characterizing 3-(alkylamino)propionitrile derivatives?

  • NMR : ¹H/¹³C NMR identifies alkyl chain configuration and nitrile group position (e.g., : 3-oxo-2-(phenylhydrazono)-propionitrile characterized via ¹H NMR).
  • FT-IR : Confirms nitrile (C≡N) stretch at ~2240 cm⁻¹ and amine N–H stretches ().
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns ( : NIST data for 3-(dimethylamino)propionitrile).
  • X-ray crystallography : Resolves stereochemistry in crystalline derivatives () .

Q. What safety protocols are essential when handling alkylamino-propionitriles?

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles ( ).
  • Ventilation : Use fume hoods to avoid inhalation ( : Hazards of 3-(Benzylamino)propionitrile).
  • Waste disposal : Segregate nitrile-containing waste for professional treatment ( ) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 3-(alkylamino)propionitriles in nucleophilic reactions?

Density functional theory (DFT) calculations assess electron density distribution, particularly at the nitrile group and amine moiety. For example:

  • Electrophilic attack : used ab initio calculations to study the stability of 3-oxo-2-(phenylhydrazono)-propionitrile, identifying intramolecular hydrogen bonding effects.
  • Reaction pathways : Simulate transition states for amine-alkylation to optimize regioselectivity .

Q. How do structural modifications (e.g., fluorinated vs. chlorinated substituents) alter biological activity in alkylamino-propionitriles?

  • Fluorinated derivatives : Enhanced metabolic stability and bioavailability (: 3-(2-fluoroethoxy)propionitrile’s fluorinated ether improves oxidative stability).
  • Chlorinated analogs : Increased lipophilicity may enhance membrane penetration ( : 3,3,3-tris(4-chlorophenyl)propionitrile’s structure-activity relationship).
  • Biological assays : Test cytotoxicity (MTT assay) and target binding (e.g., enzyme inhibition in ) .

Q. What strategies resolve contradictions in spectroscopic data for alkylamino-propionitrile derivatives?

  • Cross-validation : Compare NMR data with computational predictions ().
  • Isotopic labeling : Use ¹⁵N-labeled amines to trace reaction intermediates (e.g., : Synthesis of 3-[(2-acetoxyethyl)phenylamino]propionitrile).
  • Multi-method analysis : Combine X-ray, IR, and HRMS to confirm ambiguous peaks .

Q. How can reaction mechanisms be elucidated for unexpected byproducts in alkylamino-propionitrile synthesis?

  • Kinetic studies : Monitor reaction progress via in-situ FT-IR ().
  • Isolation and characterization : Purify byproducts via preparative HPLC ( ) and analyze via HRMS/NMR.
  • Mechanistic probes : Use deuterated solvents (e.g., D₂O) to identify proton transfer steps .

Methodological Notes

  • Data sources : Prioritize peer-reviewed journals (e.g., : Chemical & Pharmaceutical Bulletin) and authoritative databases (NIST, PubChem). Avoid non-academic sources like .
  • Structural analogs : Use 3-(dimethylamino)propionitrile () and 3-(Benzylamino)propionitrile () as proxies for reactivity and safety insights.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.